Bienvenue dans la boutique en ligne BenchChem!

3-(Piperazin-1-YL)-1H-indazole

Medicinal Chemistry Process Chemistry Drug Synthesis

Choose 3-(Piperazin-1-YL)-1H-indazole as your core building block for CNS and oncology drug discovery. This specific 3-indazole-piperazine isomer is the validated scaffold for multi-target ligands (e.g., D2AAK3) exhibiting nanomolar affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. Avoid substitution-pattern risks: alternative indazole isomers or linker variations lead to altered receptor profiles and potential loss of activity. Utilize established synthetic routes delivering 67% overall yields for efficient, cost-effective derivatization. Direct intermediate for antipsychotic agents with demonstrated high oral bioavailability. Also strategic for kinase inhibitor design, including PKC beta (IC50 = 62 nM) and RIPK1 programs.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 131633-88-0
Cat. No. B175316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-YL)-1H-indazole
CAS131633-88-0
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NNC3=CC=CC=C32
InChIInChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14)
InChIKeyHCNSJWYUKDBQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-YL)-1H-indazole (CAS 131633-88-0) for CNS & Oncology Research: A Core Scaffold for Procurement


3-(Piperazin-1-YL)-1H-indazole (CAS 131633-88-0) is a heterocyclic building block that integrates an indazole core with a piperazine moiety [1]. This specific molecular architecture provides a strategic advantage for synthesizing compounds targeting central nervous system (CNS) and oncology pathways . While it serves as a direct intermediate for antipsychotic agents , its true utility lies in its role as a scaffold for multi-target ligands, enabling the generation of derivatives with nanomolar affinity for key receptors .

Why Generic Substitution Fails: Specific Differentiation of 3-(Piperazin-1-YL)-1H-indazole


While other indazole-piperazine hybrids exist, substituting 3-(Piperazin-1-YL)-1H-indazole with a close analog carries significant scientific and procurement risks. This specific isomer is the core scaffold required for a series of advanced CNS multi-target ligands with demonstrated potency . Alternative substitution patterns on the indazole ring or variations in the piperazine linker can lead to profound changes in receptor binding profiles, potentially resulting in a complete loss of activity or altered selectivity [1]. Furthermore, established synthetic routes with defined yields (e.g., 67% overall yield) are optimized for this specific compound, providing a reliable and efficient path for downstream derivatization, unlike unoptimized routes for other analogs [2].

Procurement-Grade Evidence: 3-(Piperazin-1-YL)-1H-indazole Differentiation vs. Close Analogs


Validated Synthetic Route and Yield for Downstream Derivatization

An improved, five-step synthetic route for 3-(1-piperazinyl)-1H-indazole derivatives has been developed, achieving a 67% overall yield [1]. This established and quantifiable yield provides a reliable procurement benchmark, ensuring consistent and cost-effective access to advanced intermediates for CNS drug discovery programs. The route is specifically optimized for the 3-substituted indazole-piperazine core, differentiating it from less-characterized or lower-yielding synthetic approaches for alternative isomers.

Medicinal Chemistry Process Chemistry Drug Synthesis

Scaffold for Potent Multi-Target CNS Ligands with Defined Affinity

The 3-(piperazin-1-yl)-1H-indazole core is the structural basis for advanced multi-target ligands like D2AAK3, which exhibits nanomolar affinity for a specific profile of CNS receptors . D2AAK3 demonstrates Ki values of 5.9 nM for the dopamine D2 receptor, 2.5 nM for the serotonin 5-HT1A receptor, and 12.8 nM for the 5-HT2A receptor . This established receptor binding profile validates the 3-(piperazin-1-yl)-1H-indazole scaffold as a privileged structure for developing polypharmacological agents, a key differentiation from other indazole derivatives that lack this specific receptor interaction pattern.

Neuropharmacology Receptor Binding Schizophrenia

Proven Intermediate for Antipsychotic Agents with Established Bioavailability

3-(Piperazin-1-yl)-1H-indazole is a direct intermediate in the synthesis of antipsychotics, with the resulting agents demonstrating high oral bioavailability . This key pharmacokinetic advantage, stemming directly from the parent scaffold, distinguishes it from other indazole derivatives that may lead to compounds with poor absorption or extensive first-pass metabolism. The data highlights the procurement of this specific building block as a strategic decision to enhance the drug-likeness of final candidates.

Antipsychotic Drug Development Pharmacokinetics Bioavailability

Validated Kinase Inhibitor Scaffold for Oncology Applications

Derivatives of 3-(piperazin-1-yl)-1H-indazole have demonstrated potent inhibition of therapeutically relevant kinases, such as Protein Kinase C (PKC) beta . For example, a closely related compound exhibited an IC50 of 62 nM against PKC beta [1]. This data confirms the 3-(piperazin-1-yl)-1H-indazole core as an effective hinge-binding motif for kinase inhibitor design, a key differentiation from indazole analogs that are not optimized for this target class. This evidence supports the procurement of this scaffold for the development of novel, targeted anticancer agents.

Kinase Inhibition Cancer Therapeutics Oncology

Validated Application Scenarios for 3-(Piperazin-1-YL)-1H-indazole in Research and Development


Synthesis of Multi-Target CNS Ligands for Schizophrenia Research

This compound is the ideal core scaffold for synthesizing advanced multi-target ligands, such as D2AAK3, which have demonstrated potent and balanced nanomolar affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors . The well-defined synthetic routes and high yields (e.g., 67% overall yield for key intermediates) make it a practical and cost-effective choice for medicinal chemistry programs focused on polypharmacology for complex CNS disorders [1].

Development of Antipsychotic Drug Candidates with Favorable Pharmacokinetics

3-(Piperazin-1-yl)-1H-indazole serves as a direct, validated intermediate for synthesizing antipsychotic agents with reported high oral bioavailability . This specific application underscores its value in projects where improving drug-likeness and ensuring adequate systemic exposure are critical early-stage development goals.

Design and Synthesis of Kinase Inhibitors for Oncology

Given the evidence that close derivatives of this scaffold potently inhibit kinases like PKC beta (IC50 = 62 nM), it is a strategic building block for oncology-focused medicinal chemistry [2]. Researchers can leverage this core to explore new chemical space around the indazole hinge-binding motif, aiming to discover novel inhibitors for cancer targets such as RIPK1 and other kinases where indazole carboxamides have shown utility [3].

Quote Request

Request a Quote for 3-(Piperazin-1-YL)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.